Fmoc-trans-4-methyl-L-Pro-OH
Overview
Description
Fmoc-trans-4-methyl-L-Pro-OH: is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-trans-4-methyl-L-Pro-OH typically involves the protection of the amino group of 4-methylpyrrolidine-2-carboxylic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by various steps of purification and crystallization to obtain the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include various derivatives of pyrrolidine carboxylic acids, which can be further used in peptide synthesis and other organic transformations.
Scientific Research Applications
Chemistry: In chemistry, this compound is widely used as a building block in the synthesis of peptides and other complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: In biological research, it is used to study enzyme-substrate interactions and protein folding due to its ability to mimic natural amino acids.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including as inhibitors of specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of pharmaceuticals and fine chemicals, where its high purity and specific reactivity are crucial.
Mechanism of Action
The mechanism of action of Fmoc-trans-4-methyl-L-Pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides steric hindrance and electronic effects that influence the reactivity and binding affinity of the compound. The pyrrolidine ring structure allows for specific interactions with biological macromolecules, facilitating its role in various biochemical pathways.
Comparison with Similar Compounds
(2S,4R)-4-methylpyrrolidine-2-carboxylic acid: Lacks the Fmoc group, making it less versatile in peptide synthesis.
(2S,4R)-1-{[(tert-butoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid: Uses a different protecting group, which may affect its reactivity and applications.
Uniqueness: The presence of the Fmoc group in Fmoc-trans-4-methyl-L-Pro-OH makes it particularly useful in solid-phase peptide synthesis. This group can be easily removed under mild conditions, allowing for the sequential addition of amino acids in peptide chain elongation.
Properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGFKWBYQPNFGZ-YJYMSZOUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333777-34-7 | |
Record name | (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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